(Z)-hexacos-18-enoic acid
Description
(Z)-Hexacos-18-enoic acid is a monounsaturated very-long-chain fatty acid (VLCFA) with a 26-carbon backbone and a cis-configured double bond at position 18. Its molecular formula is C₂₆H₅₀O₂, and its molecular weight is 396.69 g/mol (inferred from the saturated analog hexacosanoic acid, C₂₆H₅₂O₂, which has a molecular weight of 396.69 g/mol ). The Z (cis) configuration introduces a kink in the hydrocarbon chain, reducing intermolecular packing efficiency compared to saturated analogs. This structural feature lowers its melting point and enhances membrane fluidity in biological systems.
Properties
CAS No. |
128065-63-4 |
|---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
(Z)-hexacos-18-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h8-9H,2-7,10-25H2,1H3,(H,27,28)/b9-8- |
InChI Key |
CQRBYMVSSMZBEU-UHFFFAOYSA-N |
SMILES |
CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O |
Synonyms |
18-hexacosenoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Saturated Analog: Hexacosanoic Acid
Hexacosanoic acid (C₂₆H₅₂O₂) is the saturated counterpart of (Z)-hexacos-18-enoic acid. Key differences include:
- Melting Point: Hexacosanoic acid has a high melting point of 88.5°C due to efficient packing of linear chains , whereas the cis double bond in this compound likely reduces this to <60°C (inferred from shorter-chain cis-unsaturated acids).
- Solubility : Both compounds are insoluble in water, but the unsaturated variant may exhibit slightly better miscibility in organic solvents.
- Biological Role : Saturated VLCFAs are structural components of ceramides and myelin sheaths , while unsaturated VLCFAs may modulate membrane fluidity or signaling pathways.
Shorter-Chain Unsaturated Analogs: 13Z-Octadecenoic Acid
13Z-Octadecenoic acid (cis-18:1n-5, C₁₈H₃₄O₂) shares a cis double bond but has a shorter 18-carbon chain. Key distinctions:
- Molecular Weight: 282.47 g/mol vs. 396.69 g/mol for this compound .
- Double Bond Position: The 13th position in 13Z-octadecenoic acid vs. the 18th in this compound. This positional difference affects lipid packing and enzymatic recognition.
- Biological Context: 13Z-Octadecenoic acid is linked to metabolic processes and biomarker studies , whereas VLCFAs like this compound are associated with specialized tissues (e.g., brain, skin).
Oxidized Derivatives: 9(S)-HPOT and 13(S)-HODE
Compounds such as 9(S)-HPOT (C₁₈H₃₀O₄) and 13(S)-HODE (C₁₈H₃₂O₃) are oxidized derivatives of linoleic acid . Comparison highlights:
- Functional Groups: These compounds feature hydroperoxy or hydroxy groups, increasing polarity and reactivity compared to this compound.
- Biological Activity: 9(S)-HPOT and 13(S)-HODE are mediators in oxidative stress and inflammation , while this compound likely serves structural or regulatory roles.
Hydroxylated Analogs: 18-Hydroxyeicosatetraenoic Acid (18-HETE)
18-HETE (C₂₀H₃₂O₃) is a 20-carbon eicosanoid with a hydroxyl group and four double bonds . Contrasts include:
- Chain Length and Functionalization : 18-HETE is shorter but highly unsaturated and hydroxylated, enhancing its role in vasoregulation and signaling .
- Physicochemical Properties: The hydroxyl group increases water solubility compared to this compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thermal Stability: Saturated VLCFAs like hexacosanoic acid dominate in environments requiring rigidity (e.g., skin lipids) , while unsaturated analogs like this compound may support dynamic membranes in neural tissues.
- Enzymatic Specificity : Double bond position (e.g., 18 vs. 13) influences interactions with elongases and desaturases, affecting metabolic pathways .
- Oxidative Susceptibility: Unlike hydroperoxy/hydroxy derivatives , this compound’s lack of additional oxygenated groups reduces its role in redox signaling.
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